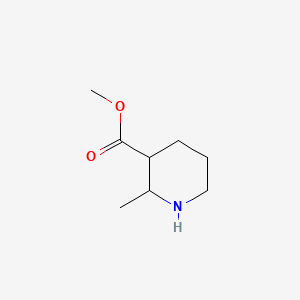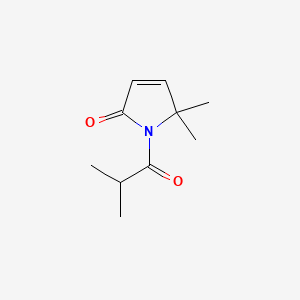
4H-1,2,4-Triazole,3,5-dichloro-4-methyl-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1,2,4-Triazole,3,5-dichloro-4-methyl-(9CI) is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of two chlorine atoms at the 3 and 5 positions and a methyl group at the 4 position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazole,3,5-dichloro-4-methyl-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization. For instance, the reaction of 3,5-dichloro-4-methyl-1H-pyrazole with hydrazine hydrate under acidic conditions can yield the desired triazole compound .
Industrial Production Methods
Industrial production of 4H-1,2,4-Triazole,3,5-dichloro-4-methyl-(9CI) often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as copper(II) salts, can enhance the efficiency of the cyclization process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .
化学反应分析
Types of Reactions
4H-1,2,4-Triazole,3,5-dichloro-4-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the triazole.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while reduction can produce various reduced triazole derivatives. Substitution reactions can introduce different functional groups, leading to a wide range of triazole derivatives .
科学研究应用
4H-1,2,4-Triazole,3,5-dichloro-4-methyl-(9CI) has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its antiviral and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials science
作用机制
The mechanism of action of 4H-1,2,4-Triazole,3,5-dichloro-4-methyl-(9CI) involves its interaction with specific molecular targets. In biological systems, triazoles are known to inhibit enzymes by binding to their active sites. For example, they can inhibit cytochrome P450 enzymes, which are involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to the death of the fungal cell .
相似化合物的比较
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, known for its broad spectrum of biological activities.
3,5-Dichloro-1,2,4-Triazole: Similar to 4H-1,2,4-Triazole,3,5-dichloro-4-methyl-(9CI) but lacks the methyl group at the 4 position.
4-Methyl-1,2,4-Triazole: Contains a methyl group at the 4 position but lacks the chlorine atoms at the 3 and 5 positions
Uniqueness
4H-1,2,4-Triazole,3,5-dichloro-4-methyl-(9CI) is unique due to the presence of both chlorine atoms and a methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency as an antimicrobial agent and its utility in various chemical reactions .
属性
CAS 编号 |
171253-97-7 |
|---|---|
分子式 |
C3H3Cl2N3 |
分子量 |
151.978 |
IUPAC 名称 |
3,5-dichloro-4-methyl-1,2,4-triazole |
InChI |
InChI=1S/C3H3Cl2N3/c1-8-2(4)6-7-3(8)5/h1H3 |
InChI 键 |
PTYSJUCNMCIREW-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1Cl)Cl |
同义词 |
4H-1,2,4-Triazole,3,5-dichloro-4-methyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


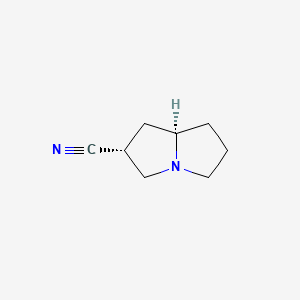
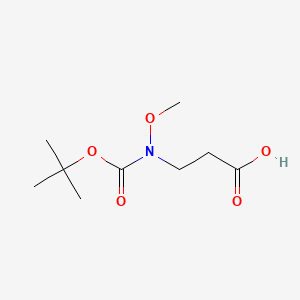
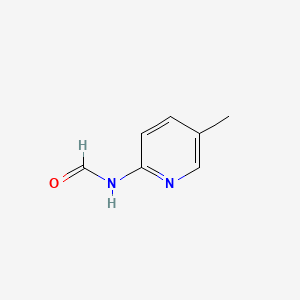
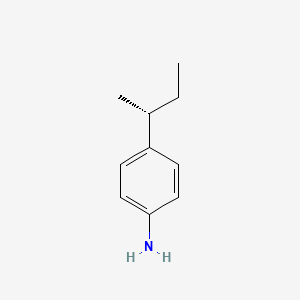
![[1,2]Dioxeto[3,4-B]quinoxaline](/img/structure/B575677.png)
